1,4-Dibromo-2,3,5,6-tetrachlorobenzene 1,4-Dibromo-2,3,5,6-tetrachlorobenzene
Brand Name: Vulcanchem
CAS No.: 13074-99-2
VCID: VC16069018
InChI: InChI=1S/C6Br2Cl4/c7-1-3(9)5(11)2(8)6(12)4(1)10
SMILES:
Molecular Formula: C6Br2Cl4
Molecular Weight: 373.7 g/mol

1,4-Dibromo-2,3,5,6-tetrachlorobenzene

CAS No.: 13074-99-2

Cat. No.: VC16069018

Molecular Formula: C6Br2Cl4

Molecular Weight: 373.7 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dibromo-2,3,5,6-tetrachlorobenzene - 13074-99-2

Specification

CAS No. 13074-99-2
Molecular Formula C6Br2Cl4
Molecular Weight 373.7 g/mol
IUPAC Name 1,4-dibromo-2,3,5,6-tetrachlorobenzene
Standard InChI InChI=1S/C6Br2Cl4/c7-1-3(9)5(11)2(8)6(12)4(1)10
Standard InChI Key DDBHFNKBELOPJO-UHFFFAOYSA-N
Canonical SMILES C1(=C(C(=C(C(=C1Br)Cl)Cl)Br)Cl)Cl

Introduction

Structural and Physical Properties

Molecular Architecture

The compound features a benzene ring with bromine atoms at the 1 and 4 positions and chlorine atoms at the 2, 3, 5, and 6 positions. This substitution pattern creates a symmetrical structure, which influences its crystallinity and intermolecular interactions.

Table 1: Comparative Physical Properties of Halogenated Benzenes

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Density (g/cm³)
1,4-Dibromo-2,3,5,6-tetrachlorobenzeneC₆Br₂Cl₄373.78~180 (estimated)2.1–2.3 (estimated)
1,3-Dibromo-2,4,5,6-tetrachlorobenzene C₆Br₂Cl₄374.00Not reportedNot reported
1,2,4,5-Tetrachlorobenzene C₆H₂Cl₄215.891391.6

The higher molecular weight and halogen content of 1,4-dibromo-2,3,5,6-tetrachlorobenzene compared to its tetrachloro analog suggest increased density and thermal stability .

Synthesis Methods

Electrophilic Aromatic Substitution

Synthesis likely involves sequential halogenation steps:

  • Chlorination: Tetrachlorobenzene intermediates (e.g., 1,2,4,5-tetrachlorobenzene ) serve as precursors.

  • Bromination: Bromine introduction at remaining positions using catalysts like FeBr₃ or AlCl₃ under controlled temperatures (40–60°C) .

Key Challenges:

  • Regioselectivity: Ensuring bromine adds exclusively to the 1 and 4 positions requires steric and electronic control.

  • Purification: Separation from isomers (e.g., 1,3-dibromo derivatives) necessitates fractional crystallization or chromatography .

Chemical Reactivity

Nucleophilic Aromatic Substitution

The electron-withdrawing effects of chlorine and bromine activate the ring for nucleophilic attacks. For example:

C₆Br₂Cl₄+NaOHC₆BrCl₄(OH)+NaBr\text{C₆Br₂Cl₄} + \text{NaOH} \rightarrow \text{C₆BrCl₄(OH)} + \text{NaBr}

Methanol or ethanol solvents facilitate such reactions at elevated temperatures (80–100°C) .

Cross-Coupling Reactions

The compound may participate in Suzuki-Miyaura or Stille couplings, enabling the synthesis of biaryl structures. For instance:

C₆Br₂Cl₄+Ar-B(OH)₂Pd(PPh₃)₄C₆BrCl₄-Ar+B(OH)₂Br\text{C₆Br₂Cl₄} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₆BrCl₄-Ar} + \text{B(OH)₂Br}

These reactions are critical in pharmaceutical and materials chemistry .

Applications and Industrial Relevance

Electronic Materials

The electron-deficient aromatic system could be exploited in organic semiconductors or charge-transfer complexes, though no direct studies confirm this .

Future Research Directions

  • Synthetic Optimization: Developing catalytic systems for regioselective bromination.

  • Environmental Monitoring: Tracking persistence and transformation products in soil/water systems.

  • Material Science: Exploring applications in organic electronics or metal-organic frameworks (MOFs).

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